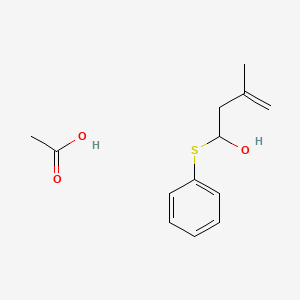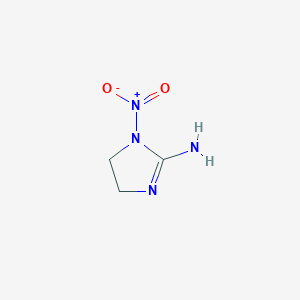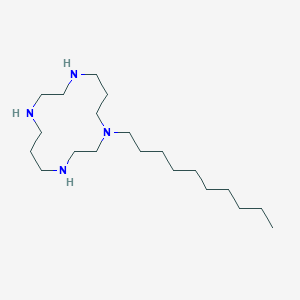![molecular formula C13H9Cl3N2O2 B14366253 N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea CAS No. 90934-26-2](/img/structure/B14366253.png)
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phenoxy group attached to a phenyl ring, making it a valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea typically involves the reaction of 2,6-dichloro-4-(4-chlorophenoxy)aniline with phosgene or a suitable isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: The aniline derivative is reacted with phosgene or an isocyanate to form the corresponding carbamoyl chloride intermediate.
Formation of the final product: The intermediate is then treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Another urea derivative with multiple chlorine atoms, used in similar applications.
N-(4-chlorophenyl)-N’-phenylurea: A related compound with fewer chlorine atoms, used in different chemical reactions.
Uniqueness
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea is unique due to its specific arrangement of chlorine atoms and the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
90934-26-2 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O2 |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
[2,6-dichloro-4-(4-chlorophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-3-8(4-2-7)20-9-5-10(15)12(11(16)6-9)18-13(17)19/h1-6H,(H3,17,18,19) |
Clave InChI |
LRSQCKMXZBDUKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)NC(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


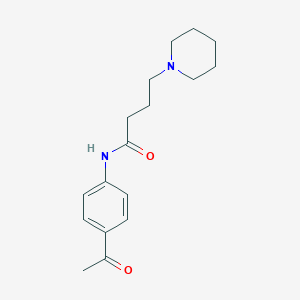
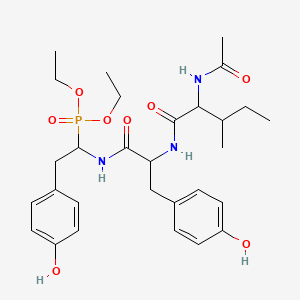
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)


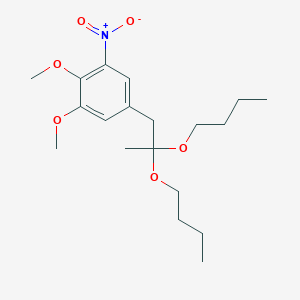
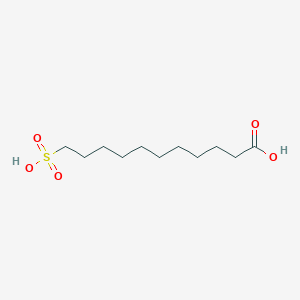

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
